molecular formula C11H22N2O2 B1524438 (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate CAS No. 574007-62-8

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

Cat. No. B1524438
M. Wt: 214.3 g/mol
InChI Key: RBOGBIZGALIITO-RKDXNWHRSA-N
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Description

“(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate” is a chemical compound with the CAS Number: 574007-62-8 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (2R,6R)-2,6-dimethyl-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound appears as a light yellow liquid . It should be stored at 0-8 °C . The compound is shipped at room temperature .

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and applications of a new chiral auxiliary, highlighting the versatility of similar compounds in enantioselective synthesis. The research demonstrated the utility of tert-butyl-based chiral auxiliaries in dipeptide synthesis and their effectiveness in producing enantiomerically pure compounds through various transformations, including Michael additions and alkylations with excellent selectivities (Studer, Hintermann, & Seebach, 1995).

Structural Insights

Another study provided structural insights into a six-membered ring ester related to tert-butyl piperazine derivatives, demonstrating the compound's distorted half-chair configuration and its hydrogen bonding patterns. This work contributes to understanding the structural properties of tert-butyl piperazine carboxylates, which is essential for designing compounds with desired chemical and physical properties (Kolter, Rübsam, Giannis, & Nieger, 1996).

Chemical Transformations

Research on the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate presented a method for synthesizing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are valuable synthons for preparing diverse piperidine derivatives, illustrating the compound's role in facilitating the synthesis of potentially bioactive molecules (Moskalenko & Boev, 2014).

Application in Drug Design

A study on the synthesis of functionalized amino acid derivatives explored the potential of tert-butyl-based compounds in designing new anticancer agents. The research identified specific compounds with promising cytotoxicity against human cancer cell lines, indicating the relevance of tert-butyl piperazine derivatives in medicinal chemistry and drug development (Kumar et al., 2009).

Safety And Hazards

The compound has several hazard statements: it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOGBIZGALIITO-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680500
Record name tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

CAS RN

574007-62-8
Record name tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate (4.8 g, 0.0144 mol) in methanol (25 mL) was added 480 mg of 10% Pd/C and stirred at room temperature under H2 overnight. The resulting mixture was filtered and concentrated to give the title product (2.8 g, 97%) as colorless oil. LC-MS (ESI) m/z: 215 (M+1)+. 1H-NMR (400 MHz, CDCl3) δ (ppm): 1.25 (d, J=6.8 Hz, 3H), 1.46 (s, 9H), 1.64 (s, 1H), 2.78-2.87 (m, 4H), 3.99-4.05 (m, 2H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
480 mg
Type
catalyst
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 4-benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate (4.8 g, 0.0144mol) in methanol (25 mL) was added 480 mg of 10% Pd/C and stirred at room temperature under H2 overnight. The resulting mixture was filtered and concentrated to give the title product (2.8 g, 97%) as colorless oil. LC-MS (ESI) m/z: 215 (M+1)+. 1H-NMR (400 MHz, CDCl3) δ (ppm): 1.25 (d, J=6.8 Hz, 3H), 1.46 (s, 9H), 1.64 (s, 1H), 2.78-2.87 (m, 4H), 3.99-4.05 (m, 2H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
480 mg
Type
catalyst
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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